molecular formula CCl3F B166822 Trichlorofluoromethane CAS No. 75-69-4

Trichlorofluoromethane

Cat. No.: B166822
CAS No.: 75-69-4
M. Wt: 137.36 g/mol
InChI Key: CYRMSUTZVYGINF-UHFFFAOYSA-N
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Mechanism of Action

Trichlorofluoromethane, also known as Fluorotrichloromethane or CFC-11, is a chlorofluorocarbon (CFC) that has been widely used in various applications due to its unique properties .

Target of Action

This compound primarily targets the Earth’s stratospheric ozone layer . It is a Class 1 ozone-depleting substance .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the catalytic destruction of ozone in the stratosphere . The chlorine atoms released from this compound can catalyze the conversion of ozone (O3) into oxygen (O2), thereby reducing the concentration of ozone in the stratosphere .

Pharmacokinetics

This compound is a very weak narcotic and is hardly metabolized at all . Pharmacokinetic studies reveal that effective blood concentrations increase and decrease rapidly in both animals and humans . The half-lives for the two elimination phases which can be distinguished are 7–11 minutes for phase 1 and 1–1.8 hours for phase 2 .

Result of Action

The primary result of this compound’s action is the depletion of the ozone layer in the Earth’s stratosphere . This depletion allows more harmful ultraviolet-B (UV-B) radiation to reach the Earth’s surface, which can cause skin cancer and cataracts in humans and harm to aquatic ecosystems .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solar radiation It can remain in the atmosphere for about 50 years, allowing it to reach the stratosphere and deplete the ozone layer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloromonofluoromethane can be synthesized by reacting carbon tetrachloride with hydrogen fluoride at a temperature of 435°C and a pressure of 70 atm . This reaction produces a mixture of trichloromonofluoromethane, tetrafluoromethane, and dichlorodifluoromethane in a ratio of 77:18:5 . The reaction can also be carried out in the presence of antimony (III) chloride or antimony (V) chloride .

Industrial Production Methods: The industrial production of trichloromonofluoromethane follows the same synthetic route as mentioned above. The reaction is typically conducted in large-scale reactors designed to handle high temperatures and pressures. The product mixture is then separated and purified to obtain trichloromonofluoromethane .

Chemical Reactions Analysis

Types of Reactions: Trichloromonofluoromethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

trichloro(fluoro)methane
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InChI

InChI=1S/CCl3F/c2-1(3,4)5
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InChI Key

CYRMSUTZVYGINF-UHFFFAOYSA-N
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Canonical SMILES

C(F)(Cl)(Cl)Cl
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Molecular Formula

CCl3F
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DSSTOX Substance ID

DTXSID5021384
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Molecular Weight

137.36 g/mol
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Physical Description

Trichlorofluoromethane appears as a clear light colored liquid. Nearly odorless. Denser than water. Poses low acute health hazard to humans. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways., Colorless to water-white, nearly odorless liquid or gas (above 75 degrees F); [NIOSH], COLOURLESS GAS OR HIGHLY VOLATILE LIQUID WITH CHARACTERISTIC ODOUR., Colorless to water-white, nearly odorless liquid or gas (above 75 °F).
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Boiling Point

74.7 °F at 760 mmHg (NTP, 1992), 23.7 °C, 24 °C, 75 °F
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992), Insoluble in water, In water, 1,100 mg/L at 25 °C, In water, 1300 mg/L at 20 °C, Soluble in alcohol, ether, other organic solvents, Solubility in water, g/100ml at 20 °C: 0.1, (75 °F): 0.1%
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Density

1.49 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.494 at 17.2 °C/4 °C /Liquid/, Liquid density: 1.476 g/ml at 25 °C, Critical density: 0.548 g/cu m, Relative density (water = 1): 1.49, 1.47, 1.47 (Liquid at 75 °F), 4.74(relative gas density)
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Vapor Density

5.04 at 77 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.04 at 25 °C (Air = 1), Relative vapor density (air = 1): 4.7, 4.74
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Vapor Pressure

792 mmHg at 77 °F (NTP, 1992), 803.0 [mmHg], 803 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 89.0, 690 mmHg
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Mechanism of Action

... The mechanism of FC-11 cardiotoxicity ... /originates/ from irritation of the respiratory tract which in turn reflexly influences the heart rate even prior to absorption of the fluorocarbon, followed by direct depression of the heart after absorption. FC-11 causes only depression of respiratory minute volume that is not preceded by stimulation of breathing. There is ultimate cessation of respiration, which is a manifestation of generalized depression of the CNS by FC-11.
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
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Color/Form

Volatile liquid or gas, Liquid at temperatures below 23.7 °C, Colorless liquid, Colorless to water-white ... liquid or gas (above 75 degrees F)

CAS No.

75-69-4
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Record name TRICHLOROFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/594
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-168 °F (NTP, 1992), -110.44 °C, -111 °C, -168 °F
Record name TRICHLOROFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9134
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRICHLOROFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRICHLOROFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/594
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Fluorotrichloromethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0290.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Trichlorofluoromethane
Customer
Q & A

Q1: What is the molecular formula and weight of Trichlorofluoromethane?

A1: this compound has the molecular formula CCl3F and a molecular weight of 137.37 g/mol.

Q2: What spectroscopic data is available for this compound?

A: Extensive spectroscopic data, including infrared absorption cross sections, has been determined for this compound. [, , ] This data is crucial for monitoring its atmospheric concentration and validating stratospheric loss rates in atmospheric models. [] High-resolution infrared absorption cross sections have been determined over a range of temperatures and pressures relevant to atmospheric conditions. [] Additionally, rotational analysis of the ν1 band has been conducted using high-resolution Fourier transform and diode laser spectra. []

Q3: What is the primary environmental concern associated with this compound?

A: this compound is a potent ozone-depleting substance (ODS) and a greenhouse gas. [, , ] Its release into the atmosphere contributes to the depletion of the stratospheric ozone layer and enhances the greenhouse effect, leading to climate change. [, , ]

Q4: How is this compound released into the environment?

A: Historically, this compound was widely used as a refrigerant and propellant, leading to its widespread release. [, ] Although its production and use have been phased out under the Montreal Protocol, it is still released during the recycling of old cooling devices, illegal trade, and manufacturing. [] Additionally, polyurethane foams, where this compound was used as a blowing agent, act as a reservoir, slowly releasing it into the atmosphere. []

Q5: How can the environmental impact of this compound be mitigated?

A: Mitigation strategies primarily involve phasing out its production and use, properly managing and recycling products containing it, and developing alternative technologies. [, ]

Q6: Can this compound be used as a groundwater tracer?

A: Due to its entirely anthropogenic origin and its persistence in groundwater, this compound can be used as a potential indicator of groundwater age. [, ] Water that infiltrated the subsurface after the significant atmospheric buildup of this compound will have a different concentration compared to older groundwater. [, ]

Q7: How does this compound interact with alcohols?

A: this compound reacts with primary and secondary alcohols in the presence of silver ions, yielding hydrogen halide, an aldehyde or ketone (depending on the alcohol), and a reduced halogenated organic compound. [] This reaction is significantly slower in the absence of silver ions. []

Q8: How does this compound interact with carbon surfaces?

A: this compound undergoes heterogeneous decomposition on activated charcoal surfaces. [] This process involves physical adsorption followed by irreversible first-order decay above 550 K, producing nearly equimolar amounts of HCl. [] This catalytic decomposition could have implications for atmospheric chemistry. []

Q9: What are the potential applications of n-alkane nanoparticles in cryogenic this compound systems?

A: Cryogenic this compound/n-alkane systems can form n-alkane nanoparticles, which are useful for studying the properties of pentacoordinated alkyl carbonium ions and the σ-basicity of n-alkanes. [] These systems provide insights into proton transfer reactions and the relative propensity of different C-H bonds in alkanes to act as proton acceptors. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.